molecular formula C5H12FN B13529035 4-Fluoro-2-methylbutan-2-amine

4-Fluoro-2-methylbutan-2-amine

Cat. No.: B13529035
M. Wt: 105.15 g/mol
InChI Key: RITZSPXTPJXSQS-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbutan-2-amine is an organic compound with the molecular formula C5H12FN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-methylbutan-2-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-methylbutan-2-amine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions would be optimized to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbutan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different fluorinated amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce different fluorinated amines .

Scientific Research Applications

4-Fluoro-2-methylbutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. This can result in changes to enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbutan-2-amine hydrochloride: A salt form of the compound with similar properties.

    2-Fluoro-2-methylpropane: Another fluorinated compound with a different structure.

    4-Fluoro-2-methylbutane: A related compound without the amine group.

Uniqueness

This compound is unique due to its specific combination of a fluorine atom and an amine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

4-fluoro-2-methylbutan-2-amine

InChI

InChI=1S/C5H12FN/c1-5(2,7)3-4-6/h3-4,7H2,1-2H3

InChI Key

RITZSPXTPJXSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCF)N

Origin of Product

United States

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